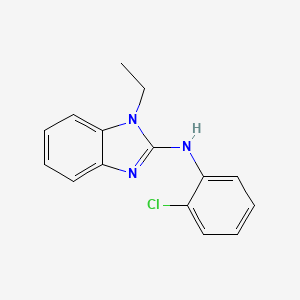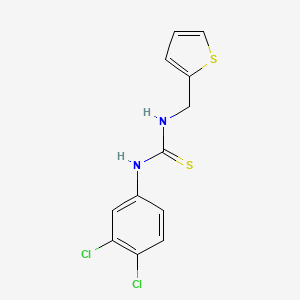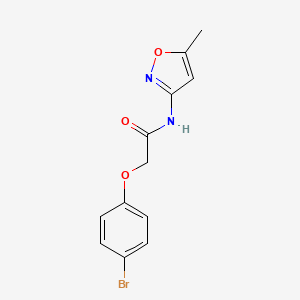![molecular formula C16H13N5O3 B5741782 N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide, commonly known as NPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. NPTAA is a triazole-based compound that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
NPTAA has potential applications in various areas of scientific research. It has been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. NPTAA has also been studied for its potential use as an antibacterial agent, as it has been found to inhibit the growth of various bacterial strains. In addition, NPTAA has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of NPTAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. NPTAA has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, transcription, and repair. In addition, NPTAA has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and physiological effects:
NPTAA has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. NPTAA has also been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane. In addition, NPTAA has been found to bind to metal ions and exhibit fluorescence, making it a potential fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPTAA has several advantages for lab experiments. It is relatively easy to synthesize using the CuAAC reaction, and it has been found to have potent anticancer and antibacterial activity. However, NPTAA also has some limitations for lab experiments. It has been found to be cytotoxic to normal cells at high concentrations, which may limit its potential clinical applications. In addition, the mechanism of action of NPTAA is not fully understood, which may limit its potential use in certain research areas.
Direcciones Futuras
There are several future directions for further research on NPTAA. One area of research could be to further investigate its potential use as an anticancer agent, and to study its mechanism of action in more detail. Another area of research could be to investigate its potential use as an antibacterial agent, and to study its activity against different bacterial strains. In addition, further research could be done to optimize the synthesis method of NPTAA, and to investigate its potential use as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
NPTAA can be synthesized using a variety of methods, but the most commonly used method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an alkyne and an azide in the presence of a copper catalyst to form a triazole ring. The synthesis of NPTAA using the CuAAC reaction involves the reaction of 4-nitrophenyl azide and 4-(prop-2-yn-1-yl)phenyl acetate in the presence of a copper catalyst to form NPTAA.
Propiedades
IUPAC Name |
N-[4-[3-(4-nitrophenyl)triazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-11(22)18-13-4-2-12(3-5-13)16-10-17-19-20(16)14-6-8-15(9-7-14)21(23)24/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQYCJGASSHOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)


![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)
![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)


![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)


![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

